molecular formula C19H24N2O3S B4217839 3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide

3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide

Cat. No.: B4217839
M. Wt: 360.5 g/mol
InChI Key: AUEMSDSUELHBBG-UHFFFAOYSA-N
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Description

3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide is an organic compound with a complex structure It features a sulfonamide group, an ethylamino group, and a benzyl group attached to a propanamide backbone

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems, which is often determined through biochemical and pharmacological studies. Unfortunately, the mechanism of action for “3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide” is not available in the current literature .

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicological studies. Unfortunately, the safety and hazard information for “3-{4-[(ethylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide” is not available in the current literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide typically involves multiple steps. One common approach is to start with the sulfonation of 4-aminobenzene to introduce the sulfonamide group. This is followed by the alkylation of the amine group with ethylamine. The final step involves the coupling of the resulting intermediate with 4-methylbenzyl chloride under basic conditions to form the desired propanamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition or as a ligand in binding assays.

    Industry: The compound may be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-{[(ethylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide: Similar structure but lacks the propanamide backbone.

    3-{4-[(methylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide: Similar structure but with a methylamino group instead of an ethylamino group.

Uniqueness

3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethylamino group, in particular, may enhance its binding affinity and specificity compared to similar compounds.

Properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-3-21-25(23,24)18-11-8-16(9-12-18)10-13-19(22)20-14-17-6-4-15(2)5-7-17/h4-9,11-12,21H,3,10,13-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEMSDSUELHBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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